Mycro3

描述

Mycro3 is a small-molecule inhibitor that targets the MYC oncogene, a crucial signaling hub in various types of cancer . It has been shown to inhibit the proliferation of MYC-dependent osteosarcoma cells .

Synthesis Analysis

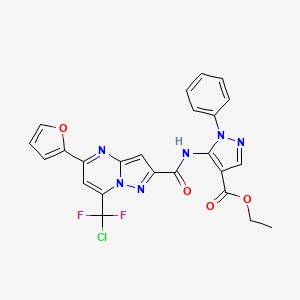

Mycro3 is based on a pyrazolo[1,5-α]pyrimidine core structure . To optimize Mycro3, drug design, organic synthesis, in vitro assays, pharmacokinetic profiling, and in vivo efficacy studies have been used .

Chemical Reactions Analysis

Mycro3 functions as an inhibitor of Myc-Max dimerization . This interaction is crucial for the function of the MYC oncogene, and its inhibition can lead to the prevention of tumor growth .

科学研究应用

I have conducted a search for the scientific research applications of “Mycro3,” also known as “Mycro 3.” The available information primarily focuses on its role as an inhibitor in cancer research, particularly in inhibiting MYC-MAX dimerization, which is a significant factor in the development and progression of various cancers. Below are the detailed sections based on the available information:

Cancer Treatment

Mycro3 has been used in preclinical studies to treat mouse pancreatic, breast, and other cancers successfully. It has also been applied to xenografts of human pancreatic cancer cell lines as an orally-bioavailable small-molecule inhibitor of MYC-MAX dimerization .

Immune System Modulation

Research indicates that Mycro3 can tip the immune balance to promote antitumor effects. The adaptive immune system plays a vital role in this process, suggesting potential applications in immunotherapy .

作用机制

Target of Action

Mycro3 is a small-molecule inhibitor that primarily targets the Myc-associated factor X (MAX) . MAX is a crucial component of the Myc/Max/Mxd network, a group of proteins that play significant roles in cell growth, differentiation, metabolism, and death . Mycro3 also inhibits the DNA binding of c-Myc , a transcription factor frequently dysregulated in many human cancers .

Mode of Action

Mycro3 operates by inhibiting the dimerization of Myc and MAX . The Myc-Max complex acts as a master transcriptional regulator, binding to specific DNA consensus sequences known as Enhancer-box (E-box) to regulate numerous genes . By inhibiting this dimerization, Mycro3 disrupts the normal functioning of the Myc-Max complex, thereby affecting the transcription of various genes involved in cell growth and proliferation .

Biochemical Pathways

The inhibition of Myc-Max dimerization by Mycro3 affects several biochemical pathways. Myc is an essential downstream effector of the oncogenic KRAS in the pancreas . Therefore, the inhibition of Myc-Max dimerization can impact the KRAS pathway and its downstream effects. Moreover, Myc is known to control cellular growth, survival, DNA damage repairs, histone modifications, and cellular metabolism . Therefore, the inhibition of Myc-Max by Mycro3 can affect these processes as well.

Result of Action

The inhibition of Myc-Max dimerization by Mycro3 has been shown to have significant therapeutic effects in mouse models of pancreatic ductal adenocarcinoma (PDA) . Treatment with Mycro3 resulted in marked shrinkage of PDA, an increase in cancer cell apoptosis, and a reduction in cell proliferation . Furthermore, tumor growth was drastically attenuated in Mycro3-treated mice carrying xenografts of human pancreatic cancer cells .

Action Environment

The action of Mycro3 can be influenced by various environmental factors within the tumor microenvironment. For instance, Mycro3 has been shown to modulate the tumor microenvironment to promote tumor regression . Moreover, the adaptive immune system plays a vital role in the antitumor effect of pharmacologic inhibition of Myc . Therefore, factors that affect the immune system and the tumor microenvironment can potentially influence the action, efficacy, and stability of Mycro3.

属性

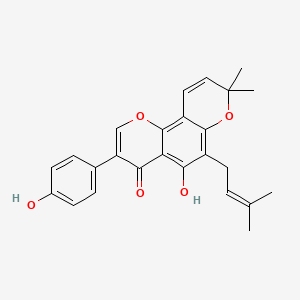

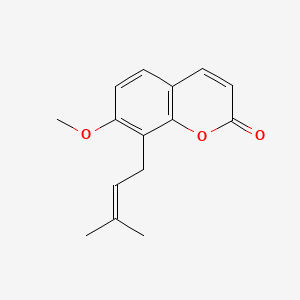

IUPAC Name |

ethyl 5-[[7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-1-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17ClF2N6O4/c1-2-36-23(35)15-13-28-32(14-7-4-3-5-8-14)21(15)30-22(34)17-12-20-29-16(18-9-6-10-37-18)11-19(24(25,26)27)33(20)31-17/h3-13H,2H2,1H3,(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPNLSKYXDXQGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CO5)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17ClF2N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mycro3 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Mycro3?

A1: Mycro3 functions by disrupting the dimerization of the MYC protein with its binding partner, MAX. [, ] This interaction is crucial for MYC's activity as a transcription factor, which regulates the expression of numerous genes involved in cell growth and proliferation. [] By inhibiting this dimerization, Mycro3 effectively suppresses MYC-driven transcriptional activity.

Q2: What evidence supports the therapeutic potential of Mycro3 in cancer treatment?

A2: Preclinical studies employing genetically modified mouse models of pancreatic ductal adenocarcinoma (PDA), a cancer frequently driven by KRAS mutations, have demonstrated the effectiveness of Mycro3 in inhibiting tumor growth. [, ] These studies observed significant tumor shrinkage, increased cancer cell apoptosis, and reduced cell proliferation in Mycro3-treated mice compared to controls. [, ] Furthermore, Mycro3 exhibited efficacy in treating both orthotopic and heterotopic xenografts of human pancreatic cancer cell lines in NOD/SCID mice. []

Q3: Have any Mycro3 derivatives with improved properties been developed?

A3: Yes, research efforts have led to the development of Amy22, a Mycro3 derivative with a significantly improved therapeutic window against MYC, exceeding Mycro3 by more than 300-fold. [] Amy22 also possesses superior physicochemical and pharmacokinetic properties, exhibiting a six-fold increase in peak blood concentration and a bioavailability exceeding 12 hours. []

Q4: How was the sequence-dependent inhibition of STAT1 by LLL3 compared to the inhibition of Myc/Max by Mycro3?

A4: Research using total internal reflectance fluorescence protein-binding microarrays (TIRF-PBM) revealed that while LLL3 disrupts STAT1 binding in a sequence-dependent manner, Mycro3 inhibits Myc/Max in a sequence-independent fashion. [] This suggests that the sequence-dependent inhibition observed with STAT1 and LLL3 might be system-specific, presenting a potential target for future inhibitor design. []

Q5: Are there any known limitations or challenges associated with Mycro3 as a therapeutic agent?

A5: While preclinical studies show promise, it's crucial to acknowledge that Mycro3's clinical efficacy and safety in humans remain to be established. Extensive clinical trials are necessary to fully evaluate its therapeutic potential, optimal dosing strategies, and potential adverse effects. Additionally, the emergence of resistance mechanisms to Mycro3, as with any targeted therapy, needs further investigation.

Q6: What future research directions are crucial for advancing Mycro3 towards clinical application?

A6: Several key research areas are crucial for advancing Mycro3 towards clinical application:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(2-Methoxyethoxy)ethoxy]propanal](/img/structure/B1677515.png)

![2-[2-(2-Methoxyethoxy)ethoxy]ethylamine](/img/structure/B1677516.png)